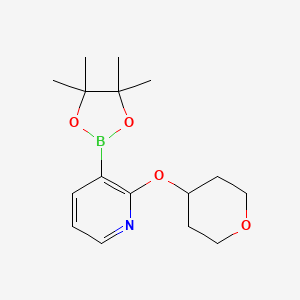
19-(Benzyloxy)-19-oxononadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-(Benzyloxy)-19-oxononadecanoic acid is a synthetic organic compound characterized by a long carbon chain with a benzyloxy group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-(Benzyloxy)-19-oxononadecanoic acid typically involves the introduction of the benzyloxy group and the ketone functionality onto a nonadecanoic acid backbone. One common method involves the reaction of nonadecanoic acid with benzyl alcohol in the presence of an acid catalyst to form the benzyloxy derivative. This is followed by oxidation to introduce the ketone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would typically involve the same steps as the laboratory synthesis but optimized for scale, efficiency, and cost-effectiveness.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzyloxy derivatives.
科学的研究の応用
19-(Benzyloxy)-19-oxononadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 19-(Benzyloxy)-19-oxononadecanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, potentially modulating their activity. The ketone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
19-(Methoxy)-19-oxononadecanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
19-(Ethoxy)-19-oxononadecanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: 19-(Benzyloxy)-19-oxononadecanoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
特性
分子式 |
C26H42O4 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
19-oxo-19-phenylmethoxynonadecanoic acid |
InChI |
InChI=1S/C26H42O4/c27-25(28)21-17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-26(29)30-23-24-19-15-14-16-20-24/h14-16,19-20H,1-13,17-18,21-23H2,(H,27,28) |
InChIキー |
XXEVXKNLEIYSER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


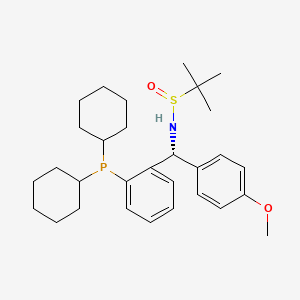
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)



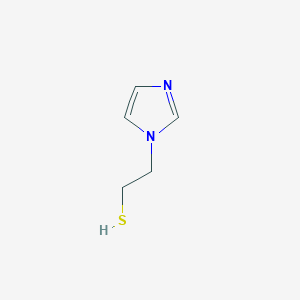
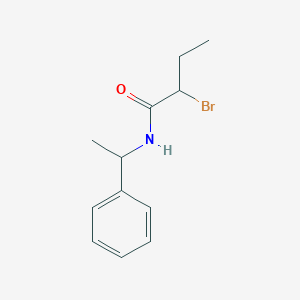

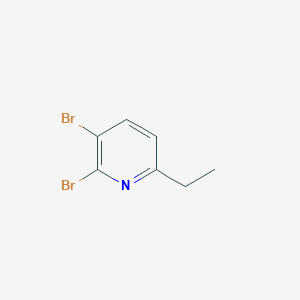
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
